ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Functionalization of the indole ring: Introduction of the phenyl group at the 1-position and the ethyl ester at the 3-position can be done using Friedel-Crafts acylation followed by esterification.
Introduction of the prop-2-yn-1-yloxy group: This step may involve nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group.
Phenyl-substituted indoles: Compounds with a phenyl group at the 1-position of the indole ring.
Alkoxy-substituted indoles: Indoles with alkoxy groups at various positions on the ring.
Uniqueness
Ethyl 2-methyl-1-phenyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C21H19NO3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-methyl-1-phenyl-5-prop-2-ynoxyindole-3-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-4-13-25-17-11-12-19-18(14-17)20(21(23)24-5-2)15(3)22(19)16-9-7-6-8-10-16/h1,6-12,14H,5,13H2,2-3H3 |
InChI Key |
CZLQSNWGPFLYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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